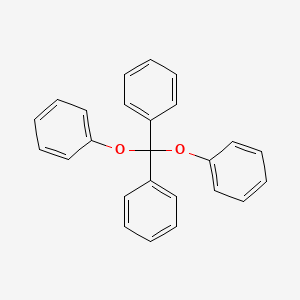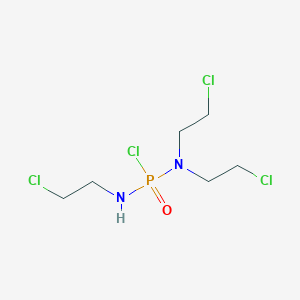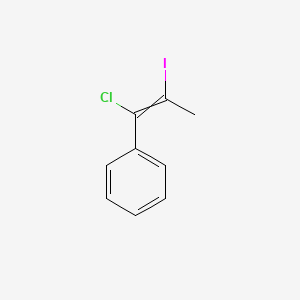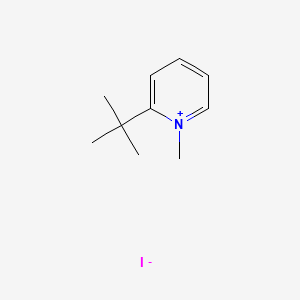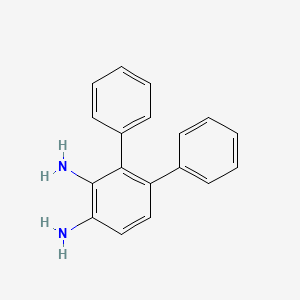
Terphenyldiamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Terphenyldiamine, also known as 4,4’-Diamino-p-terphenyl, is an organic compound with the molecular formula C18H16N2. It is a derivative of p-terphenyl, where two amino groups are attached to the para positions of the central benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Terphenyldiamine can be synthesized through several methods. One common approach involves the two-electron oxidation of aniline-based compounds. For instance, the oxidation of 4,4’'-p-terphenyldiamine can yield this compound dications . The reaction conditions typically involve the use of strong oxidizing agents and controlled environments to ensure the stability of the intermediate products.
Industrial Production Methods
In industrial settings, this compound is often produced through high-temperature solution polycondensation. This method involves the reaction of aromatic diamine monomers with dianhydrides in polar solvents such as m-cresol and pyridine . The process is optimized to achieve high yields and purity, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Terphenyldiamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the amino groups, which act as nucleophiles and can participate in electrophilic aromatic substitution reactions .
Common Reagents and Conditions
Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce this compound to its corresponding amine derivatives.
Major Products Formed
The major products formed from these reactions include this compound dications, sulfonamides, and nitro derivatives. These products have distinct electronic and structural properties, making them valuable for various applications .
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Medicine: The compound’s unique electronic properties are being explored for use in medical imaging and diagnostic tools.
Mecanismo De Acción
The mechanism by which terphenyldiamine exerts its effects involves its interaction with various molecular targets and pathways. The amino groups in this compound can form hydrogen bonds and interact with electron-rich sites in biological molecules, influencing their structure and function. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes, which are crucial for its biological activity .
Comparación Con Compuestos Similares
Terphenyldiamine can be compared with other similar compounds, such as aniline-based diradicals and quinodimethane diradicals. These compounds share similar electronic properties but differ in their structural arrangements and reactivity. For example, while this compound dications are open-shell singlets with large singlet-triplet energy gaps, quinodimethane diradicals exhibit different ground states and reactivity patterns .
List of Similar Compounds
- Aniline-based diradicals
- Quinodimethane diradicals
- p-Terphenyl derivatives
This compound’s unique combination of electronic properties and reactivity makes it a valuable compound for scientific research and industrial applications. Its versatility and potential for further functionalization continue to drive interest in its study and utilization.
Propiedades
Número CAS |
60108-73-8 |
|---|---|
Fórmula molecular |
C18H16N2 |
Peso molecular |
260.3 g/mol |
Nombre IUPAC |
3,4-diphenylbenzene-1,2-diamine |
InChI |
InChI=1S/C18H16N2/c19-16-12-11-15(13-7-3-1-4-8-13)17(18(16)20)14-9-5-2-6-10-14/h1-12H,19-20H2 |
Clave InChI |
DEQUFFZCXSTYJC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=C(C=C2)N)N)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Dimethyl-6-(trifluoromethyl)-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14604570.png)

![3-[Bis(dimethylamino)phosphoryl]-1,1-dimethylurea](/img/structure/B14604582.png)
![2H-Naphtho[2,3-b]pyran-5,10-dione, 9-methoxy-2,2-dimethyl-](/img/structure/B14604591.png)
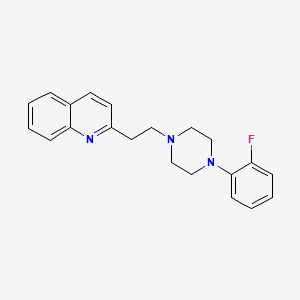
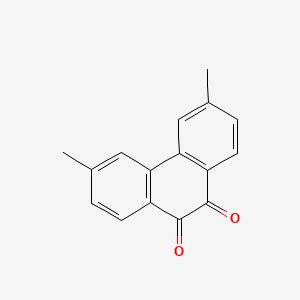
![4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-7-ol;hydrochloride](/img/structure/B14604603.png)
![1-[(E)-hydrazinylidenemethyl]-3-(3-undecoxypropyl)urea](/img/structure/B14604608.png)
